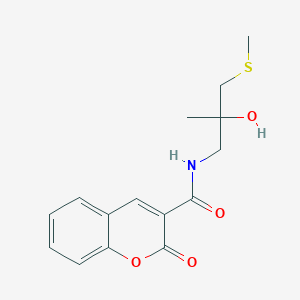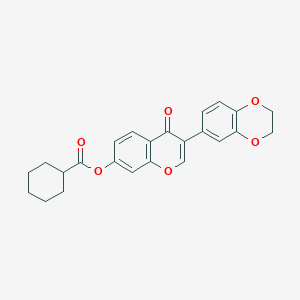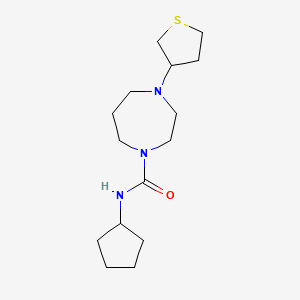
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, including derivatives of the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being 1.5–3.0-fold more potent than the positive control 5-FU. Molecular docking studies indicated that these compounds could inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, similar to known inhibitors (Al-Suwaidan et al., 2016).
Radiomodulatory Effects
Another study investigated the ability of quinazolinone derivatives to induce the antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, identifying a compound within this series as a potent NQO1 inducer with low toxicity. It also demonstrated radiomodulatory effects by reducing the damaging effects of gamma radiation in liver tissues and improving the survival rate of irradiated mice (Soliman et al., 2020).
Cytotoxic Evaluation
Further research into quinazolinone-1,3,4-oxadiazole conjugates revealed that certain compounds exhibit remarkable cytotoxic activity against specific cancer cell lines. This highlights the potential for developing targeted cancer therapies based on modifications of the quinazolinone ring (Hassanzadeh et al., 2019).
Molecular Docking and Anticancer Evaluation
Another study focused on trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, showing that compounds exhibited wide-spectrum antitumor efficiency across various tumor subpanels. This research underscores the compound's utility in developing new anticancer agents (Mohamed et al., 2016).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide' involves the condensation of 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the target compound.", "Starting Materials": [ "2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Methanol", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (1.0 g, 4.5 mmol) and 2-chloro-3-formylquinazoline (1.2 g, 5.0 mmol) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium borohydride (0.3 g, 8.0 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 4: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 5: Adjust the pH of the reaction mixture to 9-10 using sodium hydroxide solution.", "Step 6: Extract the product with ethyl acetate (3 x 20 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 8: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the target compound as a white solid (yield: 70%)." ] } | |
Número CAS |
422528-53-8 |
Fórmula molecular |
C19H19N3O5S |
Peso molecular |
401.44 |
Nombre IUPAC |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28) |
Clave InChI |
LINDCRYUNUHLJP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylsulfamoyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B2544821.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2544823.png)
![N-[[4-(4-Phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2544824.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2544825.png)



![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2544832.png)
![N-[2-(4-methoxyphenoxy)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2544834.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pent-4-enamide](/img/structure/B2544838.png)
![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-phenylmethanesulfonamide](/img/structure/B2544839.png)
![1'-((1-methyl-1H-imidazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2544841.png)

